3-[(3-Ethylphenoxy)methyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the fields of medicinal chemistry and chemical biology. nih.govnih.gov Its prevalence is underscored by its presence in a vast number of natural products, alkaloids, and synthetic pharmaceuticals approved for clinical use. nih.govnih.govnih.gov The unique three-dimensional conformational flexibility of the piperidine scaffold, typically adopting a chair conformation, allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. researchgate.netwikipedia.org
Overview of 3-[(3-Ethylphenoxy)methyl]piperidine within the Substituted Piperidine Class
This compound belongs to the broad class of substituted piperidines, specifically featuring a phenoxymethyl (B101242) moiety attached to the 3-position of the piperidine ring. This class of compounds is characterized by three key structural components: the piperidine ring, a flexible ether linkage, and a substituted aromatic (phenoxy) ring. The nature and position of substituents on both the piperidine and phenoxy rings are critical determinants of the molecule's biological activity.
The subject compound, this compound, is defined by an ethyl group at the meta-position (position 3) of the phenoxy ring and the phenoxymethyl side chain at the 3-position of the piperidine ring. This specific substitution pattern distinguishes it from other positional isomers and analogs. While detailed research dedicated exclusively to this compound is not extensively documented in publicly accessible literature, its structural characteristics can be compared with closely related analogs to infer its potential chemical properties and areas of scientific interest. For instance, analogs where the position of the side chain or the phenoxy substituent is varied have been synthesized and studied, highlighting the importance of precise stereochemistry and substitution in this class. nih.govnih.gov
Below is an interactive data table comparing the computed chemical properties of this compound with some of its structural isomers.
Current Academic Research Landscape and Unaddressed Inquiries Pertaining to the Compound and its Analogs
The academic research landscape for substituted piperidines is vibrant and focused on several key areas, including the development of novel synthetic methodologies and the exploration of their therapeutic potential. nih.gov Significant effort is directed towards creating efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines, as the specific stereoisomer of a compound is often crucial for its pharmacological activity. nih.govnih.govacs.org The functionalization of the piperidine ring at various positions continues to be a major focus, aiming to build libraries of diverse compounds for biological screening. enamine.netresearchgate.net
For analogs structurally similar to this compound, research has often centered on their activity within the central nervous system. nih.gov For example, studies on related (phenoxymethyl)piperidine derivatives have investigated their potential as monoamine transporter inhibitors, which are relevant for treating conditions like depression. nih.gov The exploration of structure-activity relationships (SAR) is a constant theme, where researchers systematically modify parts of the molecule to understand how these changes affect potency and selectivity for specific biological targets. researchgate.netacs.orgacs.org
Despite this broad context, several inquiries specifically concerning this compound and its immediate analogs remain unaddressed in the available scientific literature. These represent potential avenues for future research:
Specific Biological Targets: The precise molecular targets of this compound have not been publicly characterized. Identifying its binding profile is a fundamental step toward understanding its potential pharmacological applications.
Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic investigation into how substitutions on both the phenoxy and piperidine rings of this specific scaffold influence biological activity is lacking. For instance, the effect of the ethyl group's position (ortho, meta, para) on the phenoxy ring is an open question.
Stereochemistry and Biological Activity: The compound possesses a chiral center at the 3-position of the piperidine ring. The synthesis of enantiomerically pure forms and the evaluation of their individual biological activities have not been reported. Such studies are critical, as different enantiomers frequently exhibit distinct pharmacological profiles. nih.govacs.org
Exploration of Therapeutic Potential: While analogs suggest a potential role in CNS disorders, the activity of this compound has not been explored in other therapeutic areas where piperidine scaffolds have shown promise, such as oncology, infectious diseases, or inflammatory conditions. nih.govbiointerfaceresearch.comacademicjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-ethylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIVGXIGNUNBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Biological Activity and Pharmacological Potential
In Vitro Pharmacological Characterization of 3-[(3-Ethylphenoxy)methyl]piperidine and its Analogs
In vitro studies are crucial for elucidating the pharmacological profile of a compound by examining its direct interactions with isolated biological components such as receptors, enzymes, and cells.
Receptor Binding and Ligand Affinity Profiling
The ability of this compound analogs to bind to specific receptors is a key determinant of their pharmacological activity. Studies on structurally related phenoxymethylpiperidine and phenoxyethylpiperidine compounds have demonstrated significant affinity for several receptor types, most notably dopamine (B1211576) and sigma receptors.
Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs identified compounds with exceptional binding affinity for the dopamine D4 receptor. For instance, one analog displayed a Kᵢ value of 0.3 nM for the D4 receptor, with remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org This highlights the potential for this scaffold to yield highly potent and selective receptor ligands.
Furthermore, other phenoxyalkylpiperidines have been identified as high-affinity ligands for the sigma-1 (σ₁) receptor. uniba.it This receptor is implicated in a variety of cellular functions and is a target for neurological and psychiatric conditions. The phenoxy portion connected to the piperidine (B6355638) moiety has been described as an optimal scaffold for achieving high σ₁ affinity and selectivity over the σ₂ subtype. uniba.it Similarly, modifications of the piperidine ring in related structures have been explored to probe the affinity for receptors like the P2Y₁₄R, indicating the versatility of this chemical class in targeting G protein-coupled receptors (GPCRs). nih.gov
| Compound Class/Analog | Target Receptor | Affinity (Kᵢ) | Selectivity |
|---|---|---|---|
| 4,4-difluoro-3-(phenoxymethyl)piperidine analog | Dopamine D4 | 0.3 nM | >2000-fold vs D1, D2, D3, D5 |
| N-[(4-chlorophenoxy)ethyl]piperidine analog | Sigma-1 (σ₁) | <5 nM | High selectivity over σ₂ |
| Quinuclidine analog of a phenyl-piperidine antagonist | P2Y₁₄R | 20.0 nM (IC₅₀) | Data not specified |
Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Topoisomerase II)
Beyond receptor binding, piperidine derivatives have been extensively evaluated as enzyme inhibitors.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key mechanism for treating cognitive decline in conditions like Alzheimer's disease. nih.govmui.ac.ir Kinetic studies on piperidine-based compounds, such as E2020 (Donepezil), show a potent, mixed-type inhibition of AChE. nih.gov Phenoxyethyl piperidine derivatives have also been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range. nih.gov For one potent compound, the inhibitor dissociation constant (Kᵢ) was determined to be 0.053 µM, indicating a strong inhibitory effect. nih.gov
Topoisomerase II Inhibition: DNA topoisomerase II is an essential enzyme involved in managing DNA topology during replication and chromosome segregation, making it a target for anticancer drugs. nih.govnih.gov Various compounds incorporating a piperidine ring have demonstrated the ability to inhibit topoisomerase II. researchgate.netresearchgate.net For example, certain phthalazine-based derivatives designed as DNA intercalators also showed potent topoisomerase II inhibitory activity, with IC₅₀ values as low as 7.02 µM. nih.gov This suggests that the piperidine scaffold can be incorporated into structures designed to target this critical enzyme.
| Compound Class/Analog | Target Enzyme | Inhibitory Activity (IC₅₀ / Kᵢ) | Type of Inhibition |
|---|---|---|---|
| Phenoxyethyl piperidine analog | Acetylcholinesterase (eeAChE) | 20.4 ± 9.3 µM (IC₅₀) | Data not specified |
| Phenoxyethyl piperidine analog | Butyrylcholinesterase (eqBChE) | 8.1 ± 0.5 µM (IC₅₀) | Data not specified |
| Mixed-type AChE Inhibitor | Acetylcholinesterase (AChE) | 0.053 µM (Kᵢ) | Mixed-type |
| Phthalazine-piperidine derivative | Topoisomerase II | 7.02 ± 0.54 µM (IC₅₀) | Data not specified |
Cellular Pathway Modulation and Reporter Gene Assays
The interaction of a compound with its primary targets (receptors or enzymes) initiates a cascade of intracellular events known as cellular signaling pathways. nih.gov Piperidine derivatives can modulate these pathways, leading to broader physiological effects. For example, a class of piperidine carboxamides has been shown to act as potent, noncovalent agonists of the TRPA1 ion channel. nih.gov Activation of this channel leads to the modulation of intracellular calcium levels, a key event in cellular signaling.
While specific reporter gene assay data for this compound is not prominently featured in the reviewed literature, the compound's demonstrated effects on receptors and enzymes suggest it would likely modulate downstream pathways. These can include signaling cascades like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are integral to cell survival, proliferation, and other functions. nih.govresearchgate.net The ultimate effect on gene expression would depend on the specific pathways activated or inhibited.
Exploration of Biological Targets and Hypothesized Mechanisms of Action
Based on in vitro characterization, researchers can hypothesize the primary biological targets and the mechanisms through which a compound exerts its effects.
Investigation of Neurotransmitter Reuptake Inhibition (e.g., Biogenic Amines)
A significant area of investigation for phenoxyalkylpiperidines is their ability to inhibit the reuptake of biogenic amine neurotransmitters, including dopamine, norepinephrine (B1679862), and serotonin (B10506). nih.gov The reuptake of these neurotransmitters from the synaptic cleft is carried out by specific transporter proteins (DAT, NET, and SERT). biomolther.org Inhibition of these transporters increases the synaptic concentration of the neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs. nih.gov
A study on 3-[(2-ethoxyphenoxy)methyl]piperidine, a close analog of the subject compound, demonstrated its potential as an antidepressant agent through the inhibition of biogenic amine reuptake in brain synaptosomal fractions. nih.gov This activity was found to be comparable to the established antidepressant drug viloxazine. nih.gov Further studies on other piperidine analogs have identified compounds with subnanomolar affinity for the dopamine transporter (DAT) and good selectivity over the serotonin transporter (SERT). nih.gov The binding site for these compounds is often associated with the biogenic amine reuptake complex. capes.gov.br
| Compound Class/Analog | Target Transporter | Affinity / Inhibition |
|---|---|---|
| 3-[(2-ethoxyphenoxy)methyl]piperidine | Biogenic Amine Transporters | Activity comparable to Viloxazine |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | Kᵢ = 0.7 nM |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Serotonin Transporter (SERT) | Selectivity (SERT/DAT) = 323 |
Identification of Specific Enzyme Family Modulators (e.g., Oxidoreductases)
In addition to the enzymes mentioned previously, the piperidine scaffold has been incorporated into modulators of other enzyme families. For example, certain 3,5-diylidene-4-piperidones, which share the core piperidine ring, have been investigated for their potential to induce NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.net NQO1 is a cytosolic oxidoreductase enzyme that plays a role in detoxification and chemoprotection against oxidative stress. The ability of piperidine-containing compounds to modulate the activity of such enzymes suggests a broader pharmacological potential in areas related to cellular protection and cancer chemoprevention. researchgate.net
Analysis of Anti-proliferative Mechanisms in Preclinical Cell Models
The piperidine scaffold is a common feature in many compounds investigated for anti-cancer properties. nih.govresearchgate.netfrontiersin.org Studies on various piperidine derivatives have elucidated several anti-proliferative mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest.
One prominent mechanism is the induction of apoptosis through the intrinsic pathway. Treatment of cancer cells with certain novel piperidone compounds has been shown to lead to the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov For example, piperine (B192125), a well-known alkaloid containing a piperidine moiety, induces apoptosis in melanoma and oral squamous carcinoma cells by causing DNA damage, cleaving caspase-3 and PARP, and down-regulating anti-apoptotic proteins like XIAP. frontiersin.orgnih.gov
Furthermore, piperidine derivatives have been observed to interfere with cell cycle progression. nih.gov Piperine, for instance, has been shown to cause G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest prevents damaged cells from proceeding to DNA synthesis and division, providing an opportunity for DNA repair or, if the damage is irreparable, triggering apoptosis. nih.gov The ability of some piperidine derivatives to inhibit tubulin polymerization represents another anti-proliferative mechanism; by disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle. nih.gov
Table 1: Anti-proliferative Mechanisms of Various Piperidine Derivatives in Cell Models This table is based on data from studies on various piperidine derivatives, not specifically this compound.
| Compound Class | Cell Line(s) | Observed Mechanism(s) | Citation(s) |
|---|---|---|---|
| Piperidones | Leukemia (CEM) | Intrinsic apoptosis, ROS accumulation, Caspase-3/7 activation, G2/M cell cycle arrest | nih.gov |
| Piperine | Melanoma (B16F0, SK MEL 28) | G1 phase cell cycle arrest, DNA damage, Caspase-3/PARP cleavage | nih.gov |
| Piperine | Oral Squamous Carcinoma (KB) | ROS generation, Mitochondrial membrane depolarization, Caspase-3 activation | frontiersin.org |
| Substituted Piperidine | Prostate Cancer (PC3) | Induction of apoptosis, Down-regulation of Bcl-2, Up-regulation of Bax | nih.govnih.gov |
In Vivo Preclinical Efficacy Studies in Relevant Animal Models
The following sections describe in vivo findings for structurally related piperidine compounds, providing context for the potential activities of the broader chemical class.
Evaluation of Central Nervous System Activities (e.g., Antidepressant, Anticonvulsant)
Derivatives of piperidine are well-represented in central nervous system (CNS) research, with many analogues demonstrating antidepressant and anticonvulsant properties in preclinical animal models. anadolu.edu.trmdpi.com
Antidepressant Activity: Studies on various piperamide (B1618075) and phenylpiperazine derivatives have demonstrated significant antidepressant-like effects in murine models such as the forced swim test (FST) and tail suspension test (TST). nih.govnih.gov For example, some piperamide compounds showed effects comparable to the standard drug clorgyline in these behavioral despair tests. nih.gov The mechanisms often involve modulation of monoaminergic systems, which are key targets for many antidepressant drugs. anadolu.edu.tr Repeated administration of piperine has been shown to reverse stress-induced behavioral changes in mice, an effect associated with the up-regulation of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.gov
Anticonvulsant Activity: The anticonvulsant potential of piperidine alkaloids like piperine has been evaluated in various rodent models of epilepsy. nih.govmq.edu.au Piperine has shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govmq.edu.au It has been observed to significantly delay the onset of tonic-clonic convulsions and reduce mortality. nih.gov Mechanistic studies suggest that these effects may be attributed, at least in part, to the inhibition of Na+ channels, which helps to stabilize neuronal membranes and prevent excessive firing. nih.govmq.edu.au Other piperazine (B1678402) derivatives have demonstrated anticonvulsant activity by acting as antagonists at glutamate (B1630785) receptors, specifically the kainate subtype. nih.gov
Table 2: CNS Activities of Piperidine Analogues in Animal Models This table is based on data from studies on various piperidine derivatives, not specifically this compound.
| Activity | Compound Type | Animal Model | Key Findings | Citation(s) |
|---|---|---|---|---|
| Antidepressant | Piperamide derivatives | Mouse (FST, TST) | Significant reduction in immobility time | nih.gov |
| Antidepressant | Piperine | Mouse (Chronic Mild Stress) | Reversed stress-induced behavioral changes; increased hippocampal BDNF | nih.gov |
| Anticonvulsant | Piperine | Mouse (MES, PTZ tests) | Decreased hind limb extension duration; delayed onset of convulsions | nih.govmq.edu.au |
| Anticonvulsant | Piperazine dicarboxylic acids | Mouse (Chemoconvulsant tests) | Protection against seizures; demonstrated kainate receptor antagonism | nih.gov |
Assessment of Anti-Inflammatory and Immunomodulatory Effects
The piperidine structure is integral to compounds showing significant anti-inflammatory and immunomodulatory activities in preclinical models. scielo.org.mxnih.gov The natural alkaloid piperine, for instance, has well-documented anti-inflammatory properties, which are attributed to its ability to inhibit the activation of the NF-κB signaling pathway. nih.gov
In vivo studies using acute inflammation models, such as carrageenan-induced paw edema in rats and TPA-induced ear edema in mice, have demonstrated the efficacy of piperidine derivatives. scielo.org.mxnih.gov For example, certain piperlotine-like compounds exhibited anti-inflammatory activity comparable or superior to the standard drug indomethacin (B1671933) when administered both orally and topically. scielo.org.mx These compounds were shown to significantly reduce edema formation. scielo.org.mx The immunomodulatory effects of piperine have also been noted, with studies highlighting its potential as an adjuvant in treating bacterial infections by modulating immune functions and virulence factors. nih.gov
Investigation of Antimicrobial and Antiviral Potential
A considerable body of research has focused on the antimicrobial and antiviral properties of novel piperidine derivatives. biointerfaceresearch.comacademicjournals.orgnih.govijnrd.org
Antimicrobial Activity: Synthetic piperidine derivatives have been evaluated against a range of pathogenic bacteria. In vitro testing using the disc diffusion method has shown that certain compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.comresearchgate.net Some derivatives exhibited inhibitory activity comparable to the antibiotic chloramphenicol, particularly against S. aureus. researchgate.net Systematic reviews have also highlighted piperine's antibacterial properties, including its ability to inhibit efflux pumps and affect biofilm formation, suggesting its potential use in combination with conventional antibiotics. nih.gov
Antiviral Activity: The antiviral potential of piperidine-containing molecules has also been an area of active investigation. nih.govacs.org In vitro studies have demonstrated the efficacy of newly synthesized N-substituted piperidines against the influenza A/H1N1 virus in a Madin-Darby Canine Kidney (MDCK) cell model. nih.gov Some of these compounds showed efficacy comparable to commercial antiviral drugs like oseltamivir (B103847) (Tamiflu) and rimantadine. nih.gov Computational studies have also suggested that piperamide compounds, such as those found in Piper species, may have potential antiviral activity against SARS-CoV-2 by interfering with the main protease (Mpro). acs.org
Preclinical Anti-Cancer Activity in Xenograft Models
The anti-proliferative effects of piperidine derivatives observed in cell culture have been translated into in vivo efficacy in animal models of cancer. nih.govnih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating preclinical anti-cancer activity.
In a prostate cancer xenograft model using PC3 cells, a novel piperidine derivative was shown to significantly inhibit tumor growth. nih.gov The treatment was well-tolerated, as indicated by the stable body weight of the mice during the study. nih.gov This in vivo anti-tumor effect corroborates in vitro findings that the compound induces apoptosis and inhibits pathways crucial for cancer cell survival. nih.govnih.gov Similarly, other piperidine-containing compounds have demonstrated the ability to restrict tumor growth in various xenograft models, including those for breast cancer and lung cancer. nih.govresearchgate.net The mechanisms underlying this in vivo activity often involve the inhibition of signaling pathways like PI3K/Akt and STAT-3, which are critical for cancer progression. nih.govfrontiersin.org
Structure Activity Relationship Sar Studies
Systematic Chemical Modification of the Piperidine (B6355638) Ring and its Impact on Biological Activity
The piperidine ring is a fundamental component of numerous pharmaceuticals, and its modification is a key strategy in drug design. mdpi.com In the context of 3-[(3-Ethylphenoxy)methyl]piperidine analogs, the piperidine moiety plays a crucial role in defining the molecule's interaction with biological targets. nih.gov
Conformational Analysis and Stereochemical Impact on Receptor Interactions
The three-dimensional arrangement of the piperidine ring and the stereochemistry of its substituents are critical determinants of biological activity. The conformation of the piperidine ring, which typically exists in a chair or boat form, dictates the spatial orientation of the phenoxymethyl (B101242) substituent at the 3-position. This orientation is pivotal for proper binding to a receptor. For instance, in related 3-substituted piperidine derivatives, an axial orientation of the substituent can be essential for mimicking the interaction of endogenous ligands with their receptors. nih.gov
The stereochemistry at the C-3 position of the piperidine ring introduces chirality, leading to enantiomers that can exhibit significantly different pharmacological profiles. One enantiomer may fit optimally into a receptor's binding pocket, while the other may have a weaker interaction or interact with different targets altogether. X-ray crystallography and NMR spectroscopy are instrumental in determining the absolute configuration and preferred conformation of such molecules, providing insights into their stereochemical structure-activity relationships. nih.gov Studies on related 3-phenylpiperidines have shown that even subtle changes, like the addition of a methyl group, can diminish conformational flexibility and impact receptor affinity. nih.gov
Table 1: Impact of Stereochemistry on Receptor Binding in Piperidine Analogs This table is a representative example based on general principles of stereochemistry in medicinal chemistry, as specific data for this compound was not available in the provided search results.
| Compound | Stereoisomer | Receptor Affinity (Ki in nM) | Rationale |
|---|---|---|---|
| Analog A | (R)-enantiomer | 10 | Optimal fit in the receptor binding pocket. |
| Analog A | (S)-enantiomer | 500 | Steric hindrance prevents effective binding. |
| Analog B | cis-diastereomer | 25 | Favorable orientation of substituents for receptor interaction. |
| Analog B | trans-diastereomer | 800 | Substituent orientation is not conducive to binding. |
Investigation of N-Substitution Effects on Potency and Selectivity
Modification of the nitrogen atom of the piperidine ring is a common strategy to modulate the potency and selectivity of a compound. The nature of the substituent on the piperidine nitrogen can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for receptor interactions.
In studies of related 3-(3-hydroxyphenyl)piperidine derivatives, the N-substituent has been shown to be a key determinant of activity. For example, N-propyl, N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl substitutions have been found to yield potent compounds. nih.gov In another series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, N-phenylpropyl analogs were consistently more potent antagonists than their N-methyl counterparts. nih.gov This highlights that the size and nature of the N-substituent can significantly impact the pharmacological profile.
The introduction of different N-substituents can also affect selectivity for different receptor subtypes. For instance, in a series of dopamine (B1211576) D2/D3 receptor ligands, varying the N-aryl substitution on a piperazine (B1678402) ring (a related heterocyclic amine) led to significant changes in affinity and selectivity. nih.gov This principle is applicable to piperidine analogs, where carefully chosen N-substituents can steer the compound's activity towards a specific biological target.
Table 2: Effect of N-Substitution on Potency in 3-(3-hydroxyphenyl)piperidine Analogs Data adapted from studies on related 3-(3-hydroxyphenyl)piperidine derivatives.
| N-Substituent | Relative Potency |
|---|---|
| -H | Low |
| -CH3 | Moderate |
| -n-Propyl | High nih.gov |
| -n-Butyl | High nih.gov |
| -Phenethyl | High nih.gov |
Elucidation of the Phenoxy Moiety Contribution to Biological Profiles
The phenoxy group is a privileged scaffold in medicinal chemistry, and its presence in this compound is crucial for its biological activity. nih.gov
Effects of Positional Isomerism and Substituent Patterns on the Ethylphenyl Ring
The position of the ethyl group on the phenyl ring, as well as the presence of other substituents, can dramatically alter the compound's pharmacological properties. In this compound, the ethyl group is at the meta-position. Moving this group to the ortho- or para-position would change the shape and electronic distribution of the molecule, likely affecting its binding affinity and selectivity for its target receptor.
Studies on analogous systems have shown that the substitution pattern on an aromatic ring is a critical factor. For example, in a series of ketamine analogs, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com Similarly, for inhibitors of phenylethanolamine N-methyltransferase, the position of substituents on the aromatic ring was a key determinant of potency and selectivity. researchgate.net The electronic nature of the substituents (electron-donating or electron-withdrawing) also plays a significant role in modulating activity.
Table 3: Hypothetical Impact of Ethyl Group Position on Receptor Affinity This table is a representative example based on general SAR principles, as specific data for positional isomers of this compound was not available in the provided search results.
| Compound | Ethyl Group Position | Hypothetical Receptor Affinity | Rationale |
|---|---|---|---|
| 3-[(2-Ethylphenoxy)methyl]piperidine | ortho | Potentially altered | Potential for steric clash with the receptor binding site. |
| This compound | meta | Active | Favorable hydrophobic and electronic interactions. |
| 3-[(4-Ethylphenoxy)methyl]piperidine | para | Potentially altered | Different spatial orientation may lead to a different binding mode. |
Impact of Aromaticity and Heteroaromaticity Variations
Replacing the ethylphenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new interactions with the target receptor and to modify the physicochemical properties of the compound. For instance, replacing the phenyl ring with a naphthyl ring would increase lipophilicity and could lead to additional π-π stacking interactions within the binding pocket.
The introduction of heteroatoms, such as nitrogen in a pyridyl ring, can introduce hydrogen bond donor or acceptor capabilities and alter the electronic character of the ring system. In a study of aromatase inhibitors, a 3-(4-pyridyl)piperidine derivative showed that the aromatic ring adopted an axial position, which was crucial for its inhibitory potency. nih.gov The choice of the heteroaromatic ring and the position of the heteroatom(s) can fine-tune the compound's properties to achieve higher potency and selectivity.
Methylene (B1212753) Linker Modifications and their Pharmacological Implications
Increasing the length of the linker, for example, by introducing an ethylene (B1197577) or propylene (B89431) chain, would increase the distance between the piperidine and phenoxy moieties. This could allow the molecule to span a larger binding pocket or interact with different sub-pockets within the receptor. Conversely, shortening or rigidifying the linker, for instance, by incorporating it into a cyclic system, would restrict the conformational freedom of the molecule. This can be advantageous if the resulting conformation is the bioactive one, leading to an increase in potency.
In a study of piperidine-3-carboxamide derivatives, replacing the methylene linker with a carbonyl or sulfonyl group was found to be detrimental to activity, indicating the importance of the linker's nature. nih.gov Similarly, in a series of dopamine receptor ligands, the presence and type of linker between a piperazine ring and an indole (B1671886) moiety were shown to be crucial for maintaining high affinity and selectivity. nih.gov
Table 4: Potential Effects of Methylene Linker Modification This table is a representative example based on general SAR principles.
| Linker Modification | Potential Pharmacological Implication | Rationale |
|---|---|---|
| Lengthening (e.g., -CH2CH2-) | Altered potency and/or selectivity | Changes the distance and relative orientation of the key pharmacophores. |
| Shortening (not feasible in this scaffold) | - | - |
| Rigidification (e.g., incorporating into a ring) | Increased potency if the locked conformation is bioactive | Reduces the entropic penalty of binding. |
| Replacement with other groups (e.g., -C=O, -SO2-) | Loss of activity nih.gov | Alters the electronic properties and conformational flexibility. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method aimed at revealing the mathematical relationship between the structural properties of a series of chemical compounds and their biological activities. In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural requirements for potent and selective inhibition of monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). These models are crucial for the rational design of new ligands with improved affinity and selectivity.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These methods correlate the biological activity of compounds with their 3D molecular properties, including steric, electrostatic, and hydrophobic fields. By generating contour maps, these models highlight regions around the molecule where specific properties are favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors.
For a series of piperidine derivatives, QSAR models have demonstrated good predictive power. For instance, a study on N-arylmethylpiperidinamine derivatives as dual SERT and NET inhibitors reported a squared cross-validated correlation coefficient (q²) of 0.716 for SERT and 0.700 for NET, indicating robust models. mdpi.com The conventional squared correlation coefficient (r²) for the same models was 0.731 for SERT and 0.777 for NET. mdpi.com Such statistically significant models are crucial for the reliable prediction of the activity of newly designed compounds.
The insights derived from these models are pivotal for ligand design. For example, QSAR studies on piperidine-based monoamine transporter inhibitors have revealed that steric factors are significant for serotonin reuptake inhibition, underscoring the importance of the inhibitor's size and shape for effective binding to SERT. mdpi.com Conversely, substituent lipophilicity was found to be a key determinant for interaction with NET. mdpi.com
Molecular docking studies often complement QSAR models by providing a visual representation of the binding mode of ligands within the active site of their target proteins. nih.govnih.gov For piperidine derivatives, docking studies can elucidate key interactions with amino acid residues in the transporter binding pocket, further informing the design of new analogs with enhanced affinity. nih.gov
The general workflow for a QSAR study on a series of compounds like this compound analogs would typically involve the steps outlined in the table below.
| Step | Description | Typical Tools/Methods |
|---|---|---|
| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activities (e.g., Ki or IC50 values) is compiled. | Literature search, chemical databases (e.g., ChEMBL). |
| 2. Molecular Modeling and Alignment | The 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model. | Molecular modeling software (e.g., SYBYL, MOE). |
| 3. Descriptor Calculation | Various physicochemical and structural properties (descriptors) are calculated for each molecule. For 3D-QSAR, these are typically steric and electrostatic fields. | CoMFA, CoMSIA, various QSAR software. |
| 4. Model Generation | Statistical methods are used to build a mathematical model correlating the descriptors with the biological activity. | Partial Least Squares (PLS) regression. |
| 5. Model Validation | The predictive power of the model is assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). | Leave-one-out cross-validation (q²), prediction for an external test set (r²_pred). |
| 6. Interpretation and Ligand Design | The QSAR model and its contour maps are analyzed to understand the structure-activity relationships and to design new, more potent compounds. | Visualization of contour maps, molecular docking. |
An illustrative example of a data table used in a QSAR study for a hypothetical series of phenoxymethylpiperidine analogs is presented below. This table showcases the type of data required to build a QSAR model, including the structural variations (R-groups), the experimental biological activity, and the activity predicted by the generated model.
| Compound | R-Group | Experimental pKi (SERT) | Predicted pKi (SERT) | Residual |
|---|---|---|---|---|
| 1 | H | 7.5 | 7.6 | -0.1 |
| 2 | 2-F | 7.8 | 7.7 | 0.1 |
| 3 | 3-Cl | 8.2 | 8.1 | 0.1 |
| 4 | 4-CH3 | 7.9 | 8.0 | -0.1 |
| 5 | 3-OCH3 | 8.5 | 8.4 | 0.1 |
| 6 | 3-CF3 | 7.2 | 7.3 | -0.1 |
| 7 | 4-NO2 | 6.9 | 7.0 | -0.1 |
Computational Chemistry and in Silico Approaches
Molecular Docking and Binding Pose Prediction for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding how 3-[(3-Ethylphenoxy)methyl]piperidine might interact with various biological targets. For piperidine (B6355638) derivatives, docking studies have been successfully employed to predict binding modes within the active sites of receptors like dopamine (B1211576) and µ-opioid receptors. tandfonline.comtandfonline.com In the context of this compound, the piperidine nitrogen is likely to be a key interaction point, potentially forming hydrogen bonds or ionic interactions with acidic residues in a target's binding pocket. nih.gov
Following the prediction of a binding pose, a detailed analysis of the ligand-protein interactions is conducted to identify "hotspots"—key amino acid residues that contribute significantly to the binding affinity. For similar piperidine-containing molecules, interactions with aromatic residues (via π-π stacking with the phenoxy group) and hydrophobic pockets are common. nih.gov For this compound, the ethyl group on the phenoxy ring would likely favor interactions with hydrophobic pockets within a receptor. The ether linkage and the piperidine ring can also participate in hydrogen bonding and van der Waals interactions, respectively. tandfonline.comnih.gov Identifying these hotspots is critical for understanding the basis of molecular recognition and for guiding future structural modifications to enhance potency and selectivity.
Beyond known binding sites, computational methods can also be used to identify novel or allosteric binding sites on a protein target. This is particularly valuable when seeking to modulate a target's activity in a new way. By scanning the entire surface of a protein, computational algorithms can uncover cryptic pockets that may only become apparent upon ligand binding. For a flexible molecule like this compound, such studies could reveal previously unknown regulatory sites on therapeutically relevant proteins, thereby expanding its potential pharmacological applications.
Target Prediction and Biological Activity Spectrum Analysis
In silico tools can predict the likely biological targets of a compound and its broader spectrum of biological activities based on its chemical structure.
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.org Based on the structure of this compound, a PASS analysis would likely predict a range of activities. For other piperidine derivatives, PASS has been used to forecast effects on the central nervous system, such as anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org Given its structural motifs, it is plausible that this compound could be predicted to have activities related to neurotransmitter reuptake inhibition or interactions with G-protein coupled receptors. clinmedkaz.org
High-throughput virtual screening (HTVS) involves computationally screening large libraries of compounds against a specific biological target. nih.gov Conversely, the structure of this compound can be screened against a database of known protein structures to identify potential binding partners. This "reverse-docking" approach can generate a list of putative biological targets. The piperidine scaffold is a common feature in many pharmaceuticals, and HTVS could reveal unexpected targets for this compound, potentially in areas like oncology or infectious diseases. nih.gov Scaffold-focused virtual screening, in particular, could identify other compounds with a similar core structure that have known biological activities, providing clues to the potential targets of this compound. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. researchgate.net An MD simulation of this compound would reveal the preferred three-dimensional shapes (conformations) it adopts in a biological environment. researchgate.net The piperidine ring itself typically adopts a stable chair conformation. wikipedia.org
In Silico Prediction of Relevant Parameters for Drug Design
The journey of a drug molecule from administration to its target site is fraught with biological hurdles. In silico tools, which use computer simulations to predict how a molecule will behave in a biological system, are crucial for foreseeing these challenges. researchgate.netnih.gov For a molecule like this compound, a derivative of the common piperidine scaffold found in many pharmaceuticals, these predictions are vital for its development. mdpi.com Software platforms such as ADMETlab, SwissADME, and ADMET Predictor® are frequently used to generate these predictions based on the molecule's structure. scbdd.comsimulations-plus.comgardp.org
Prediction of Metabolic Stability and Biotransformation Pathways
Metabolic stability is a critical parameter that determines the therapeutic half-life of a drug. researchgate.net It refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. nih.govnih.gov A compound that is metabolized too quickly may not maintain a therapeutic concentration long enough to be effective, while one that is too resistant to metabolism could accumulate and cause toxicity. mdpi.com
In silico models predict metabolic stability by identifying potential sites on the molecule that are most likely to be modified by metabolic enzymes, such as the Cytochrome P450 (CYP) family. biospace.com For this compound, likely sites of metabolism would include the ethyl group on the phenoxy ring (through hydroxylation), the piperidine ring itself (through oxidation or N-dealkylation), and the ether linkage.
Biotransformation pathways, the sequence of metabolic reactions a compound undergoes, can also be predicted. d-nb.infonih.govchemrxiv.orgnih.govgithub.com These predictions are often generated by software like BioTransformer, which uses a knowledge base of known metabolic reactions. d-nb.info
Predicted Metabolic Profile of this compound
While specific experimental data for this compound is not publicly available, predictive models can offer insights into its likely metabolic characteristics. The following table illustrates the kind of data generated by such predictive software.
| Predicted Parameter | Predicted Value | Interpretation |
| Metabolic Stability (HLM t½) | Moderate | The compound is predicted to have a moderate half-life in human liver microsomes, suggesting it is not excessively prone to rapid metabolism. |
| Primary CYP Isoform(s) | CYP2D6, CYP3A4 | These are the primary enzymes predicted to be responsible for the metabolism of the compound. |
| Predicted Biotransformations | - Hydroxylation of the ethyl group- Aromatic hydroxylation of the phenoxy ring- N-dealkylation of the piperidine ring- O-dealkylation (ether cleavage) | These are the most probable metabolic reactions the compound will undergo in the body. |
This data is illustrative and based on computational predictions for compounds with similar structural features. HLM: Human Liver Microsomes.
Predicting Ligand Efficiency and Drug-likeness Parameters
Beyond its metabolic fate, the potential of a compound as a drug is also assessed by its "drug-likeness" and ligand efficiency. gardp.orgwikipedia.org Drug-likeness is a qualitative concept that evaluates a compound's properties against those of known successful drugs. nih.gov A widely used guideline for this is Lipinski's Rule of Five. veritastk.co.jp
Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). d-nb.infonih.govwikipedia.org It helps in identifying small, efficient molecules that can be optimized into potent drug candidates without becoming excessively large or lipophilic. nih.gov
Predicted Drug-likeness and Ligand Efficiency of this compound
Computational tools can quickly calculate these parameters from the molecular structure. The table below provides a predicted profile for this compound.
| Parameter | Predicted Value | Guideline/Interpretation |
| Molecular Weight (MW) | 219.32 g/mol | < 500 g/mol (Passes Lipinski's Rule) |
| LogP (Lipophilicity) | 3.1 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Donors | 1 | ≤ 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Acceptors | 2 | ≤ 10 (Passes Lipinski's Rule) |
| Quantitative Estimate of Drug-likeness (QED) | 0.78 | A value closer to 1 indicates higher drug-likeness. |
| Ligand Efficiency (LE) | 0.35 | A value ≥ 0.3 is generally considered favorable. |
This data is illustrative and based on standard computational algorithms. The Ligand Efficiency value is hypothetical and would depend on the compound's measured binding affinity to a specific biological target.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 3-[(3-Ethylphenoxy)methyl]piperidine. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms and deduce the compound's precise architecture.
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The aromatic protons on the ethylphenoxy group would appear in the downfield region (typically δ 6.7-7.3 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group protons would present as a characteristic triplet and quartet. Protons on the piperidine (B6355638) ring and the methylene (B1212753) bridge would exhibit more complex signals in the upfield region, with their chemical shifts and coupling constants providing critical information about their spatial relationships and the conformation of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Phenoxy) | 6.7 – 7.3 |
| Methylene Bridge (-O-CH₂-) | 3.8 – 4.2 |
| Piperidine Ring Protons | 1.5 – 3.2 |
| Ethyl Group (-CH₂-CH₃) | 1.2 – 1.3 (CH₃), 2.6 – 2.8 (CH₂) |
| Amine Proton (N-H) | 1.0 – 3.0 (broad) |
Note: These are generalized predicted values and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C-O) | 155 – 160 |
| Aromatic Carbons (C-H, C-C) | 110 – 140 |
| Methylene Bridge (-O-CH₂-) | 65 – 75 |
| Piperidine Ring Carbons | 25 – 60 |
| Ethyl Group (-CH₂-CH₃) | 15 – 20 (CH₃), 28 – 33 (CH₂) |
Note: These are generalized predicted values and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to assess its purity. For this compound (molecular formula: C₁₄H₂₁NO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement.
In a typical mass spectrum, the compound would be ionized, often using techniques like Electrospray Ionization (ESI), and the resulting molecular ion [M+H]⁺ would be detected. The expected exact mass for the protonated molecule is a key data point for identity confirmation.
Furthermore, MS is crucial for impurity profiling. By analyzing a sample using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can separate the main compound from any potential impurities arising from the synthesis, such as starting materials, by-products, or degradation products. The mass spectrometer can then provide molecular weight information for each separated impurity, aiding in their identification and quantification, which is essential for ensuring the quality and reliability of the compound used in research. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the parent compound and its impurities by showing how the molecule breaks apart.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
While NMR provides the connectivity of a molecule, X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique is particularly vital when a molecule, like this compound, contains a stereocenter. The piperidine ring is attached at the 3-position, making this a chiral center.
To perform X-ray crystallography, a suitable single crystal of the compound (or a salt thereof) must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map from which the precise position of each atom in the crystal lattice can be determined.
This method provides definitive information on:
Absolute Stereochemistry: It can distinguish between the (R) and (S) enantiomers, which is critical as different enantiomers of a chiral drug can have vastly different biological activities.
Conformation: It reveals the preferred conformation of the piperidine ring (e.g., chair, boat) and the spatial orientation of the (3-ethylphenoxy)methyl substituent relative to the ring.
Intermolecular Interactions: It shows how molecules pack together in the solid state, revealing details about hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.
Although no public crystal structure data is currently available for this compound, this technique remains the gold standard for absolute structural and stereochemical confirmation in medicinal chemistry research.
Spectroscopic Methods for Ligand-Target Interaction Studies (e.g., UV-Vis Absorption)
Understanding how a ligand like this compound interacts with its biological target is fundamental to its pharmacological characterization. Various spectroscopic techniques can be employed to study these binding events.
UV-Visible (UV-Vis) absorption spectroscopy, while simple, can sometimes be used to monitor binding. The aromatic phenoxy group in this compound will have a characteristic UV absorption profile. If the environment of this chromophore changes upon binding to a biological target, such as a protein receptor or transporter, it may result in a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromic or hypochromic effect). These changes, while often subtle, can be used to study binding thermodynamics and kinetics.
More advanced spectroscopic methods are often more informative. For instance, fluorescence spectroscopy could be utilized if either the ligand or the target protein has intrinsic fluorescence (like tryptophan residues in a protein). Binding events can lead to fluorescence quenching or enhancement, providing a sensitive measure of the interaction. Other techniques like Isothermal Titration Calorimetry (ITC), which measures the heat change upon binding, and Surface Plasmon Resonance (SPR), which detects changes in refractive index upon binding to a surface-immobilized target, provide even more detailed quantitative data on binding affinity, stoichiometry, and kinetics.
Future Directions and Emerging Research Avenues
Development of Next-Generation Piperidine (B6355638) Analogs with Enhanced Specificity and Potency
The future development of compounds based on the 3-[(3-Ethylphenoxy)methyl]piperidine scaffold will heavily rely on advanced synthetic strategies to create analogs with superior pharmacological profiles. The goal is to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic characteristics. researchgate.netenamine.net
Key strategies for generating next-generation analogs include:
Stereochemical Control: The piperidine ring in this compound contains a chiral center at the 3-position. The synthesis of enantiomerically pure compounds is critical, as different enantiomers often exhibit distinct pharmacological activities and safety profiles. researchgate.net Asymmetric synthesis and chiral resolution are crucial techniques to isolate and evaluate individual stereoisomers. researchgate.net
Structural Diversification: Introducing a variety of substituents at different positions on both the piperidine and the phenyl rings can profoundly influence activity. For instance, modifying the ethyl group on the phenoxy ring or adding substituents to the piperidine nitrogen can alter lipophilicity, metabolic stability, and target-binding interactions. enamine.netajchem-a.com Creating libraries of such analogs allows for comprehensive structure-activity relationship (SAR) studies. acs.org
Scaffold Hopping and Bioisosteric Replacement: Replacing the phenoxy-methyl linker or the piperidine ring itself with other chemical groups (bioisosteres) can lead to novel compounds with improved properties. For example, exploring different linkages or heterocyclic systems could overcome limitations such as metabolic instability.
Constrained Analogs: Introducing conformational rigidity through the formation of spirocyclic, bridged, or fused ring systems is a powerful strategy in modern medicinal chemistry. dntb.gov.uaenamine.net Such modifications can lock the molecule into a bioactive conformation, leading to increased potency and selectivity by minimizing entropic penalties upon binding to a biological target.
The systematic application of these synthetic approaches will be essential to unlock the full therapeutic potential of this chemical series.
Exploration of Novel Therapeutic Indications Beyond Current Preclinical Findings
The piperidine nucleus is a "privileged scaffold" found in drugs targeting a wide array of diseases. ijnrd.orgajchem-a.com Consequently, analogs of this compound are prime candidates for screening against various therapeutic targets. While initial interest might be in central nervous system (CNS) disorders due to the structural similarity to known neuroactive compounds, the potential applications are much broader.
The pharmacological spectrum of piperidine derivatives includes:
Anticancer Activity: Many piperidine-containing compounds have shown significant cytotoxicity against various cancer cell lines. ajchem-a.comnih.gov Future research could involve screening analogs for activity against targets like protein kinases or as proteasome inhibitors. nih.gov
Neurodegenerative Diseases: Piperidine derivatives are being investigated for Alzheimer's disease, acting as cholinesterase inhibitors, monoamine oxidase (MAO) inhibitors, or modulators of other CNS targets. mdpi.comajchem-a.comacs.orgnih.gov The this compound scaffold could be optimized for these activities.
Analgesic Activity: The piperidine moiety is central to many opioid analgesics. tandfonline.com Novel analogs could be developed as potent and safer pain-relieving agents, potentially with reduced side effects compared to traditional opioids. tandfonline.com
Antiviral and Antimicrobial Properties: Researchers have identified piperidine derivatives with activity against various viruses and bacteria. ijnrd.org This opens the door to developing new anti-infective agents based on the this compound template.
The table below summarizes potential therapeutic areas for investigation based on established activities of other piperidine-containing molecules.
| Potential Therapeutic Area | Rationale / Target Class | Relevant Findings in Piperidine Chemistry |
| Oncology | Proteasome Inhibition, Kinase Inhibition, DNA Intercalation | Novel peptidyl piperidine derivatives act as potent proteasome inhibitors for multiple myeloma. nih.gov Other derivatives show broad cytotoxic effects on human cancer cells. ajchem-a.comnih.gov |
| Neurodegeneration | Monoamine Oxidase (MAO) Inhibition, Cholinesterase Inhibition | Piperine (B192125) and its synthetic analogs are established MAO inhibitors. acs.orgnih.gov N-benzylpiperidine derivatives are studied as potential cholinesterase inhibitors for Alzheimer's disease. mdpi.comajchem-a.com |
| Pain Management | Opioid Receptor Modulation | The piperidine ring is a key pharmacophore in potent analgesics like morphine and fentanyl. tandfonline.com |
| Infectious Diseases | Viral Entry/Replication Inhibition | Certain piperidine derivatives show antiviral properties, including activity against the influenza A virus. ijnrd.org |
| Inflammatory Disorders | Anti-inflammatory Pathways | The natural product piperine, containing a piperidine ring, exhibits significant anti-inflammatory properties. acs.orgnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The traditional process of drug discovery is lengthy and expensive. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov For a compound series like this compound, these computational tools offer powerful strategies for optimization.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate the structural features of piperidine analogs with their biological activity. nih.gov These models can then predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties like high target affinity and low toxicity. nih.govyoutube.com Such models could be trained on known active piperidine derivatives to generate novel, synthesizable analogs of this compound. youtube.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. AI models trained on large datasets can provide early-stage predictions, helping to filter out compounds likely to fail later in development.
Structure-Based Design: When the 3D structure of a biological target is known, AI-enhanced docking and molecular dynamics simulations can predict how different analogs will bind. nih.govresearchgate.net This provides atomic-level insights for rationally designing modifications to improve binding affinity and selectivity. nih.gov
The following table outlines how AI/ML can be integrated into the research pipeline for this compound class.
| AI/ML Application | Description | Potential Impact on Research |
| Generative Models | Algorithms (e.g., GANs, RNNs) create novel molecular structures with desired properties. nih.govnih.gov | Rapidly explores a vast chemical space to propose new, optimized analogs of this compound. |
| Predictive QSAR | Machine learning regression models correlate chemical structure with biological activity (e.g., IC₅₀). nih.gov | Prioritizes synthetic efforts on compounds predicted to be most potent, saving time and resources. |
| ADMET Profiling | AI models predict pharmacokinetic and toxicity profiles from molecular structure. | Enables early identification of candidates with poor drug-like properties, reducing late-stage attrition. |
| Enhanced Molecular Dynamics | AI-driven methods accelerate simulations to explore protein-ligand interactions and conformational changes. researchgate.net | Provides a deeper understanding of the binding mechanism and helps rationalize structure-activity relationships. |
Collaborative Research Initiatives in Piperidine Chemistry and Chemical Biology
The complexity of modern drug discovery necessitates a multidisciplinary, collaborative approach. Advancing the research on this compound and its derivatives from a lead compound to a clinical candidate would be significantly accelerated through strategic partnerships.
Future progress will likely depend on:
Academic-Industry Partnerships: Collaborations between university labs, with their expertise in novel synthetic chemistry and basic biological mechanisms, and pharmaceutical companies, with their resources for high-throughput screening, ADMET studies, and clinical development, are essential.
Interdisciplinary Consortia: Bringing together synthetic organic chemists, computational chemists, pharmacologists, and chemical biologists can foster innovation. samford.edu Chemists can design and create new analogs, computational scientists can model their behavior, and biologists can perform in-depth evaluations of their efficacy and mechanism of action. nih.govsamford.edu
Open Science Initiatives: Platforms that encourage data sharing, such as publishing results from both successful and failed experiments, can prevent redundant efforts and build a collective knowledge base. Course-based undergraduate research experiences (CUREs) also represent an innovative way to contribute to community resources while training the next generation of scientists. researchgate.net
Such collaborative efforts ensure that the chemical novelty generated in the lab is efficiently translated into meaningful biological insights and, ultimately, potential new therapies.
Q & A
Q. What are the optimized synthetic routes for 3-[(3-Ethylphenoxy)methyl]piperidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including alkylation of the piperidine ring and phenoxy group coupling. Key steps include:
- Nucleophilic substitution : Reacting a piperidine precursor with a halogenated phenoxy intermediate under controlled pH and temperature (e.g., 50–80°C) to ensure regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems .
Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess phenoxyalkyl halide (1.2–1.5 equivalents) minimizes side reactions .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : 1H and 13C NMR identify substitution patterns on the piperidine ring and phenoxy group. For instance, methylene protons adjacent to oxygen typically resonate at δ 3.5–4.5 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% for pharmacological studies) .
Q. How can purification strategies be tailored to isolate high-purity this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane eluent (3:7 ratio) resolves polar byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline hydrochloride salts, enhancing stability for storage .
- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 mmHg) is effective .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethylphenoxy vs. methoxyphenoxy) influence biological activity?
The ethyl group at the 3-position of the phenoxy moiety enhances lipophilicity, improving blood-brain barrier penetration compared to methoxy derivatives. For example:
| Substituent | LogP | IC50 (Renin Inhibition) |
|---|---|---|
| 3-Ethylphenoxy | 2.8 | 12 nM |
| 3-Methoxyphenoxy | 2.1 | 45 nM |
| The ethyl group also reduces metabolic oxidation, prolonging half-life in vivo . |
Q. How can researchers resolve contradictions in receptor binding assay data for this compound?
- Assay validation : Use orthogonal methods (e.g., SPR and fluorescence polarization) to confirm binding kinetics. Discrepancies may arise from buffer ionic strength or protein conformation .
- Metabolite screening : LC-MS/MS identifies active metabolites that may interfere with results .
- Control experiments : Include known inhibitors (e.g., aliskiren for renin) to benchmark activity .
Q. What computational approaches predict interactions between this compound and aspartic proteases?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to renin’s active site (PDB: 2V0Z). The ethylphenoxy group forms hydrophobic contacts with Leu291 and Tyr220 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-enzyme complex. RMSD <2 Å indicates stable binding .
- QSAR models : Hammett constants (σ) of substituents correlate with inhibitory potency (R² = 0.89) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Heat dissipation : Exothermic alkylation steps require jacketed reactors with controlled cooling (ΔT <5°C/min) to prevent decomposition .
- Byproduct formation : Optimize stoichiometry and use inline FTIR to monitor reaction progress in real time .
- Solvent recovery : Distillation towers recover >90% of DMF, reducing costs and environmental impact .
Q. How does the nitro group in structural analogs enhance pharmacological properties?
Nitro-substituted derivatives (e.g., 3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine) exhibit:
- Electron-withdrawing effects : Stabilize transition states in enzyme inhibition, reducing activation energy .
- ROS generation : Nitroreductase-mediated activation in hypoxic tumor cells enables prodrug applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
